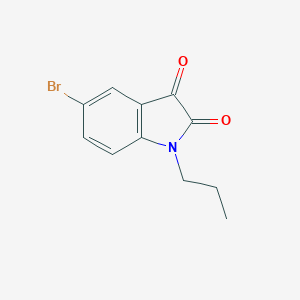

![molecular formula C14H8BrN3 B187515 9-Bromo-6H-indolo[2,3-b]quinoxalina CAS No. 57743-36-9](/img/structure/B187515.png)

9-Bromo-6H-indolo[2,3-b]quinoxalina

Descripción general

Descripción

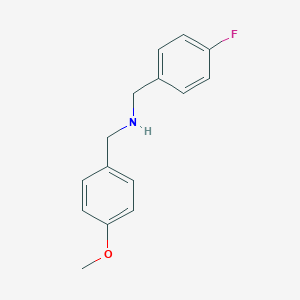

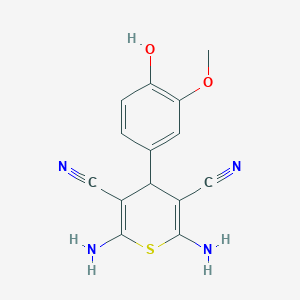

“9-Bromo-6H-indolo[2,3-b]quinoxaline” is a derivative of 6H-indolo[2,3-b]quinoxaline, a planar fused heterocyclic compound . It exhibits a wide variety of pharmacological activities, with the mechanism of action predominantly being DNA intercalation .

Synthesis Analysis

The synthesis of 6H-indolo[2,3-b]quinoxaline derivatives involves condensation reactions of isatin with o-phenylenediamine . The synthesis of N-alkyl-6H-indolo[2,3-b]quinoxaline-9-amine was achieved by heating a reaction mixture containing 9-bromo-6H-indolo[2,3-b]quinoxaline .Molecular Structure Analysis

The molecular structure of 9-Bromo-6H-indolo[2,3-b]quinoxaline is characterized by a planar fused heterocyclic compound . The thermal stability of the intercalated complex (DNA and 6H-indolo[2,3-b]quinoxaline derivatives) depends on the type of substituents and side chains attached to the 6H-indolo[2,3-b]quinoxaline nucleus .Chemical Reactions Analysis

The chemical reactions involving 6H-indolo[2,3-b]quinoxaline derivatives predominantly involve DNA intercalation . The majority of the approaches reported in the literature rely on transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization, as well as intramolecular oxidative cyclodehydrogenation processes .Physical and Chemical Properties Analysis

The physical and chemical properties of 6H-indolo[2,3-b]quinoxaline derivatives are largely determined by the type of substituents and side chains attached to the 6H-indolo[2,3-b]quinoxaline nucleus .Aplicaciones Científicas De Investigación

9-Bromo-6H-indolo[2,3-b]quinoxalina: Un análisis exhaustivo de las aplicaciones de investigación científica

Actividades antivirales: Los compuestos 6H-indolo[2,3-b]quinoxalina han demostrado propiedades antivirales contra una variedad de virus como el virus del herpes simple tipo 1 (HSV-1), el citomegalovirus (CMV) y el virus de la varicela-zóster (VZV). El grupo bromo en el átomo C-9 podría influir potencialmente en estas actividades .

Modulación de la citotoxicidad: Se ha demostrado que la presencia de un grupo bromo disminuye la citotoxicidad, mientras que reemplazarlo con un grupo amino secundario mejora la citotoxicidad. Esto sugiere que la this compound podría utilizarse en la investigación para modular los efectos citotóxicos en estudios de cáncer .

Modulación de la resistencia a múltiples fármacos: Estos compuestos pueden actuar sobre los transportadores de casetes de unión a ATP (transportadores ABC), que están involucrados en la resistencia a múltiples fármacos (MDR) en las células cancerosas. La investigación sobre la this compound podría explorar su potencial como modulador de la MDR .

Estudios de intercalación del ADN: Como análogo de la elipticina, un agente intercalante del ADN conocido, este compuesto podría utilizarse en estudios que investigan los mecanismos de intercalación del ADN y sus implicaciones para las actividades farmacológicas .

Patrón de referencia para pruebas farmacéuticas: Debido a su estructura y propiedades definidas, la this compound puede servir como patrón de referencia en las pruebas farmacéuticas para garantizar resultados precisos .

Investigación en química sintética: La estructura del compuesto permite diversas sustituciones y modificaciones, lo que lo convierte en un andamiaje valioso para la investigación en química sintética dirigida a crear nuevas moléculas farmacológicamente activas .

Estudios de interacción de proteínas: Dada su similitud estructural con los compuestos que interactúan con las proteínas, este compuesto podría utilizarse en la investigación que explora las interacciones de las proteínas y sus efectos sobre las funciones celulares .

Inclusión en la base de datos químicos: Como entidad química única, la this compound está incluida en bases de datos químicas como ChemSpider, lo que ayuda a los investigadores a identificar y comparar compuestos químicos

Mecanismo De Acción

- Role : It predominantly interacts with DNA through a process called intercalation . This means that it inserts itself between the base pairs of the DNA double helix, disrupting the normal processes associated with DNA replication and transcription .

- Thermal Stability : The stability of the 9-Br-IQ-DNA complex depends on the substituents and side chains attached to the 9-Br-IQ nucleus. Interestingly, highly active derivatives like NCA0424, B-220, and 9-OH-B-220 exhibit good binding affinity to DNA but poor inhibitory activity on topoisomerase II enzyme .

Target of Action

Mode of Action

Biochemical Pathways

Direcciones Futuras

The dicationic quaternary ammonium salts of 6H-indolo[2,3-b]quinoxaline derivatives exhibited a remarkably high binding constant to DNA, which may explain their high antitumor activity compared to monocationic quaternary ammonium salts . This finding may be valuable in understanding the antitumor effect of these compounds and may provide important information for the future optimization of the DNA binding properties of this drug type .

Análisis Bioquímico

Biochemical Properties

9-Bromo-6H-indolo[2,3-b]quinoxaline plays a crucial role in biochemical reactions, primarily through its interactions with DNA and proteins. The compound exhibits strong DNA intercalation properties, which allows it to insert itself between the base pairs of the DNA helix. This intercalation disrupts the normal functioning of DNA, leading to the inhibition of DNA replication and transcription . Additionally, 9-Bromo-6H-indolo[2,3-b]quinoxaline interacts with various proteins, including topoisomerase II, although it shows poor inhibitory activity on this enzyme . The compound also modulates the activity of ATP-binding cassette transporters, contributing to its multidrug resistance modulating activity .

Cellular Effects

The effects of 9-Bromo-6H-indolo[2,3-b]quinoxaline on cellular processes are profound. The compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. By intercalating into DNA, 9-Bromo-6H-indolo[2,3-b]quinoxaline disrupts the processes vital for DNA replication, leading to cytotoxic effects on cancer cells . This disruption also affects gene expression, resulting in the modulation of various cellular pathways. Furthermore, the compound’s interaction with ATP-binding cassette transporters impacts cellular metabolism by altering the efflux of drugs and other substrates .

Molecular Mechanism

At the molecular level, 9-Bromo-6H-indolo[2,3-b]quinoxaline exerts its effects primarily through DNA intercalation. This interaction involves the insertion of the compound between the base pairs of the DNA helix, leading to the stabilization of the DNA structure and inhibition of DNA replication and transcription . The compound’s planar fused ring structure facilitates this intercalation, allowing it to form stable complexes with DNA. Additionally, 9-Bromo-6H-indolo[2,3-b]quinoxaline interacts with proteins such as topoisomerase II, although its inhibitory activity on this enzyme is limited . The compound also modulates the activity of ATP-binding cassette transporters, contributing to its multidrug resistance modulating activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9-Bromo-6H-indolo[2,3-b]quinoxaline change over time. The compound exhibits remarkable stability, with high thermal stability and resistance to degradation . Long-term studies have shown that 9-Bromo-6H-indolo[2,3-b]quinoxaline maintains its cytotoxic effects on cancer cells over extended periods, indicating its potential for sustained therapeutic applications . The stability and degradation of the compound can vary depending on the specific experimental conditions and the presence of other biomolecules .

Dosage Effects in Animal Models

The effects of 9-Bromo-6H-indolo[2,3-b]quinoxaline vary with different dosages in animal models. At lower doses, the compound exhibits cytotoxic effects on cancer cells, leading to the inhibition of tumor growth . At higher doses, 9-Bromo-6H-indolo[2,3-b]quinoxaline can cause toxic effects, including damage to normal cells and tissues . The threshold for these toxic effects varies depending on the specific animal model and the route of administration . It is essential to carefully optimize the dosage to achieve the desired therapeutic effects while minimizing adverse effects .

Metabolic Pathways

9-Bromo-6H-indolo[2,3-b]quinoxaline is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and stability. The compound’s interaction with ATP-binding cassette transporters affects its efflux and distribution within cells . Additionally, 9-Bromo-6H-indolo[2,3-b]quinoxaline can undergo metabolic transformations, leading to the formation of active or inactive metabolites . These metabolic pathways can impact the compound’s efficacy and toxicity, highlighting the importance of understanding its metabolism for therapeutic applications .

Transport and Distribution

Within cells and tissues, 9-Bromo-6H-indolo[2,3-b]quinoxaline is transported and distributed through interactions with various transporters and binding proteins. The compound’s interaction with ATP-binding cassette transporters influences its efflux and accumulation within cells . Additionally, 9-Bromo-6H-indolo[2,3-b]quinoxaline can bind to specific proteins that facilitate its transport to different cellular compartments . These interactions play a crucial role in determining the compound’s localization and activity within cells .

Subcellular Localization

The subcellular localization of 9-Bromo-6H-indolo[2,3-b]quinoxaline is primarily determined by its interactions with DNA and proteins. The compound’s ability to intercalate into DNA directs it to the nucleus, where it exerts its cytotoxic effects . Additionally, 9-Bromo-6H-indolo[2,3-b]quinoxaline can interact with specific proteins that target it to other subcellular compartments, such as the mitochondria or endoplasmic reticulum . These interactions influence the compound’s activity and function within different cellular compartments .

Propiedades

IUPAC Name |

9-bromo-6H-indolo[3,2-b]quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrN3/c15-8-5-6-10-9(7-8)13-14(17-10)18-12-4-2-1-3-11(12)16-13/h1-7H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOKOGWODOOMQTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C4=C(C=CC(=C4)Br)NC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40418261 | |

| Record name | 9-Bromo-6H-indolo[2,3-b]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40418261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57743-36-9 | |

| Record name | NSC78689 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Bromo-6H-indolo[2,3-b]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40418261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

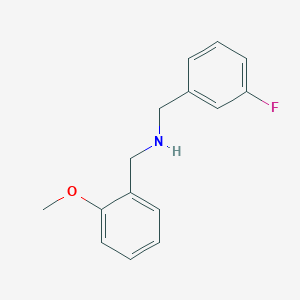

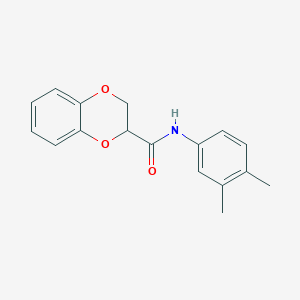

![2-(3-chlorophenyl)-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]ethanamine](/img/structure/B187438.png)

![Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate](/img/structure/B187454.png)